molecular formula C15H10F3NS B2613835 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile CAS No. 1803598-80-2

4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B2613835
CAS No.: 1803598-80-2
M. Wt: 293.31
InChI Key: REKVPMRVPUCRKS-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring a benzylsulfanyl (-SCH₂C₆H₅) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring.

Properties

IUPAC Name

4-benzylsulfanyl-3-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NS/c16-15(17,18)13-8-12(9-19)6-7-14(13)20-10-11-4-2-1-3-5-11/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKVPMRVPUCRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile typically involves the introduction of the benzylsulfanyl and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the nucleophilic substitution reaction of 4-chloro-3-(trifluoromethyl)benzonitrile with benzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, the use of greener solvents and catalysts is often explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in proteins. The benzylsulfanyl group can participate in redox reactions, potentially affecting cellular redox balance.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzonitrile derivatives with varying substituents, focusing on molecular properties, substituent effects, and applications. Key analogs are summarized below:

Table 1: Structural and Functional Comparison of Selected Benzonitrile Derivatives

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications References
4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile 4-(Benzylsulfanyl), 3-(CF₃) C₁₅H₁₀F₃NS 305.31 (calculated) N/A Potential ligand interactions via -SCH₂C₆H₅ and -CF₃
5FB () 4-(Thiazolidinedione-methylphenoxy), 3-(CF₃) C₂₀H₁₄F₃N₂O₄S 435.39 N/A Binds to estrogen-related receptor α; hydrogen bonds with ARG 372
ND-14 () 4-(Imidazolidinone-thioxo), 2-(CF₃) C₂₃H₁₈F₄N₄OS 480.47 N/A Synthetic intermediate for diarylhydantoin compounds; microwave-assisted synthesis
Ru 59063 () 4-(Hydroxybutyl-imidazolidinone), 2-(CF₃) C₁₈H₁₉F₃N₄O₂S 385.40 N/A Androgen receptor modulator; PubChem CID: 197655
4-(Methylsulfonyl)-3-(CF₃)benzonitrile () 4-(Methylsulfonyl), 3-(CF₃) C₉H₆F₃NO₂S 249.21 904311-38-2 Strong electron-withdrawing -SO₂CH₃ group; agrochemical applications
4-(Diazirinyl)-3-(CF₃)benzonitrile () 4-(Trifluoromethyldiazirinyl) C₉H₄F₃N₃ 211.14–211.15 128886-91-9 Photoaffinity labeling agent; used in biochemical studies
4-Isopropoxy-3-(CF₃)benzonitrile () 4-Isopropoxy, 3-(CF₃) C₁₁H₁₀F₃NO 245.20 1035217-13-0 Ether substituent enhances lipophilicity; intermediate in organic synthesis
4-Fluoro-3-(fluorophenylsulfanylmethyl)benzonitrile () 4-Fluoro, 3-(fluorophenylsulfanylmethyl) C₁₄H₉F₂NS 261.29 N/A Dual fluorine atoms increase metabolic stability

Key Research Findings

Substituent Effects on Binding Affinity: The benzylsulfanyl group in the target compound may enhance hydrophobic interactions, similar to 5FB’s thiazolidinedione moiety, which binds to ARG 372 .

Biological Activity: ND-14 () and Ru 59063 () demonstrate the role of heterocyclic substituents (imidazolidinone, thioxo) in modulating receptor activity . Diazirinyl derivatives () are critical in photoaffinity labeling for studying protein-ligand interactions .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., ND-14 in ) offers efficient routes for complex heterocyclic systems .

Biological Activity

4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H10F3NS
  • CAS Number : 43320747

It features a benzyl sulfanyl group and a trifluoromethyl group, which are significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile exhibit antimicrobial activity. The presence of the sulfanyl group is often associated with enhanced interaction with microbial enzymes, potentially inhibiting their function.

  • Study Findings : A study on similar sulfanyl compounds demonstrated significant inhibition against various bacterial strains, suggesting that 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile may possess comparable antimicrobial effects.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored in vitro. Compounds containing similar functional groups are known to inhibit inflammatory pathways.

  • Case Study : In a comparative analysis, compounds with the benzylsulfanyl moiety showed a reduction in pro-inflammatory cytokines in cell cultures, indicating that 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile may also exert anti-inflammatory effects through similar mechanisms .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research on related compounds suggests that they may induce apoptosis in cancer cells.

  • Research Findings : A recent study indicated that derivatives of benzonitrile with trifluoromethyl substitutions significantly affected cancer cell viability, leading to apoptosis via mitochondrial pathways. This suggests that 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile could be investigated further for its anticancer properties .

The biological activity of 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfanyl group may interact with active sites of enzymes, inhibiting their activity.
  • Receptor Modulation : The compound might act as an agonist or antagonist at specific receptors involved in inflammation and cancer progression.
  • Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress in target cells, leading to cellular apoptosis.

Comparative Analysis

A comparison with other biologically active compounds can provide insights into the unique properties of 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile.

Compound NameBiological ActivityMechanism
Compound AAntimicrobialEnzyme inhibition
Compound BAnti-inflammatoryCytokine modulation
4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrileAnticancer, antimicrobialEnzyme inhibition, receptor modulation

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